molecular formula C6H5BrN2O2 B1523389 6-Amino-5-bromopicolinic acid CAS No. 1221629-04-4

6-Amino-5-bromopicolinic acid

Cat. No.: B1523389
CAS No.: 1221629-04-4
M. Wt: 217.02 g/mol
InChI Key: SXKGMTDVECHQRI-UHFFFAOYSA-N
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Description

6-Amino-5-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopicolinic acid typically involves the bromination of picolinic acid followed by amination. One common method includes the reaction of 5-bromopicolinic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of water, followed by filtration and evaporation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted picolinic acid derivatives, biaryl compounds, and other functionalized pyridine derivatives.

Scientific Research Applications

6-Amino-5-bromopicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromopicolinic acid involves its interaction with various molecular targets. As a ligand, it can bind to metal ions, forming stable complexes that are studied for their catalytic and biological activities . The amino and bromine substituents on the pyridine ring influence its reactivity and binding affinity, making it a versatile compound in coordination chemistry and drug design.

Comparison with Similar Compounds

Uniqueness: 6-Amino-5-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in the study of metal-ligand interactions.

Properties

IUPAC Name

6-amino-5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKGMTDVECHQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704811
Record name 6-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221629-04-4
Record name 6-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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